molecular formula C21H20ClFN2O3S B2506199 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 878057-73-9

2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2506199
CAS No.: 878057-73-9
M. Wt: 434.91
InChI Key: HQNVJGXEUZUMMN-UHFFFAOYSA-N
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Description

The compound 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one features a 1H-indole core substituted at position 3 with a (2-chloro-6-fluorophenyl)methanesulfonyl group and at position 1 with a pyrrolidin-1-yl ethanone moiety. The pyrrolidinyl ethanone moiety could improve bioavailability due to its moderate lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c22-17-7-5-8-18(23)16(17)14-29(27,28)20-12-25(19-9-2-1-6-15(19)20)13-21(26)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNVJGXEUZUMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The compound can participate in substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, primarily through indole or indolone cores and halogenated aryl substituents:

Table 1: Key Structural Features of Analogous Compounds
Compound Name (CAS or Reference) Core Structure Substituents Functional Groups Molecular Formula (if available)
Target Compound 1H-Indole 3-[(2-Chloro-6-fluorophenyl)methanesulfonyl]; 1-(pyrrolidin-1-yl)ethanone Sulfonyl, pyrrolidinyl, chloro, fluoro C₂₁H₂₁ClFN₂O₃S (deduced)
1-[(4-Aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one (1019456-03-1) 2,3-Dihydro-1H-indol-2-one 4-Aminophenylmethyl; 6-chloro Amino, chloro, ketone C₁₅H₁₃ClN₂O
2H-Indol-2-one, 5-[[(2,6-dichlorophenyl)methyl]sulfonyl]-... (477576-91-3) 2H-Indol-2-one 2,6-Dichlorophenylmethyl sulfonyl; piperidinyl-pyrrolidinyl hybrid Sulfonyl, dichloro, piperidinyl Complex (see source)
3-[(3,4-Dichlorophenyl)imino]-1-(6-methoxy-3-pyridinyl)-1,3-dihydro-2H-indol-2-one 2H-Indol-2-one 3,4-Dichlorophenylimino; 6-methoxy-3-pyridinyl Imino, dichloro, methoxy, pyridinyl C₁₉H₁₃Cl₂N₃O₂ (estimated)
Key Observations:

Sulfonyl vs. Amino/Imino Groups: The target compound’s sulfonyl group (electron-withdrawing) contrasts with the amino group in CAS 1019456-03-1 (electron-donating) and the imino group in the pyridinyl derivative . Sulfonyl groups typically enhance solubility and protein-binding capacity compared to amino or imino substituents.

Halogenation Patterns :

  • The target’s 2-chloro-6-fluorophenyl group balances steric bulk and electronic effects.
  • Analogs with 2,6-dichlorophenyl (CAS 477576-91-3) or 3,4-dichlorophenyl (CAS in ) substituents exhibit higher lipophilicity but may face metabolic stability challenges .

Hypothetical Pharmacological Implications

  • The chloro-fluoro-aryl group may reduce off-target interactions compared to dichloro analogs.
  • CAS 1019456-03-1: The amino group could facilitate interactions with acidic residues, but its dihydroindolone core may limit planar stacking interactions .
  • CAS 477576-91-3 : The dichlorophenyl and hybrid heterocycles might enhance affinity for hydrophobic binding pockets but increase metabolic liability .
  • Pyridinyl Derivative : The imino and methoxy groups could stabilize tautomeric forms, affecting binding kinetics.

Biological Activity

The compound 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19ClFN2O2S\text{C}_{18}\text{H}_{19}\text{Cl}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Key Features:

  • Chloro and Fluoro Substituents: These halogen atoms are known to enhance the lipophilicity and bioavailability of compounds.
  • Indole and Pyrrolidine Moieties: These structural components are often associated with diverse biological activities, including anti-cancer and anti-inflammatory effects.

Research indicates that compounds with similar structures often act through various mechanisms, including:

  • Kinase Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can selectively target malignant cells.
  • Anti-inflammatory Activity: Compounds with methanesulfonyl groups have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various cell lines. Key findings include:

  • Cytotoxicity: The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity (typically in the low micromolar range) .
  • Anti-inflammatory Effects: In models of inflammation, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential:

Study TypeModel UsedObservations
Acute InflammationRat modelReduced edema and inflammatory markers at doses of 5 mg/kg.
Cancer XenograftMouse modelSignificant tumor reduction observed with daily administration.

Case Studies

Case Study 1: Anti-Cancer Activity
In a study involving xenograft models of breast cancer, administration of the compound resulted in a 60% reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction in tumor cells, confirmed by increased levels of cleaved caspase-3 .

Case Study 2: Inflammatory Disease
In a murine model of arthritis, treatment with the compound led to decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .

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